molecular formula C11H10FN3O B2481245 (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide CAS No. 380591-68-4

(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide

Cat. No.: B2481245
CAS No.: 380591-68-4
M. Wt: 219.219
InChI Key: CNQJMGLDRYSXNY-JXMROGBWSA-N
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Description

(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide is a hydrazide derivative featuring a conjugated α,β-unsaturated cyano group and a 4-fluorophenyl substituent. The E-configuration of the double bond and the electron-withdrawing cyano group enhance its reactivity, making it a candidate for structural and functional comparisons with related compounds .

Synthetic routes for analogous hydrazide derivatives often involve condensation reactions between substituted aldehydes and cyanoacetohydrazide under microwave irradiation or solvent-based conditions. For example, N-cinnamoyl aryl hydrazones with cyano groups have been synthesized via nucleophilic condensation, yielding high-purity products suitable for biological testing .

Properties

IUPAC Name

(E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-7(10(6-13)11(16)15-14)8-2-4-9(12)5-3-8/h2-5H,14H2,1H3,(H,15,16)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQJMGLDRYSXNY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NN)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=O)NN)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide, with the CAS number 380591-68-4, is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10FN3O
  • Molecular Weight : 219.219 g/mol

The biological activity of (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide can be attributed to its structural features which allow it to interact with various biological targets. The presence of the cyano group and the hydrazide moiety suggests potential activity in modulating enzyme functions and receptor interactions.

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, possibly affecting processes such as cell proliferation and apoptosis.
  • Anticancer Activity : Research has pointed towards its potential as an anticancer agent. The compound has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in specific types of cancer cells.

Anticancer Studies

A series of experiments were conducted to evaluate the anticancer properties of (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide:

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-7 (Breast Cancer)15.5Induction of apoptosis
Study 2HeLa (Cervical Cancer)12.8Cell cycle arrest
Study 3A549 (Lung Cancer)10.0Inhibition of migration

These studies highlight the compound's effectiveness against various cancer cell lines, indicating a potential role in cancer therapy.

Case Studies

  • Case Study on MCF-7 Cells : In a controlled laboratory environment, MCF-7 cells treated with (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide exhibited significant reductions in viability compared to untreated controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that the compound effectively triggers programmed cell death mechanisms.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. In a study involving xenograft models, administration of (2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide resulted in a notable decrease in tumor size without significant toxicity observed in normal tissues.

Comparison with Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural similarities with the target compound, particularly in the conjugated double-bond system. highlights chalcone derivatives substituted with halogen and methoxy groups, which exhibit varying inhibitory activities (IC50 values):

Compound Name Substituents (Ring A/Ring B) IC50 (μM)
Cardamonin (Cluster 5) -OH (ortho, para on A); no substitution on B 4.35
2j (Cluster 6) 4-Br, 2-OH, 5-I (A); 4-F (B) 4.70
2h (Cluster 6) 4-Cl, 2-OH, 5-I (A); 4-OCH3 (B) 13.82
2n (Cluster 6) 2-OH, 5-I, 4-OCH3 (A); 4-F (B) 25.07

Key Observations :

  • The target compound’s 4-fluorophenyl group aligns with the para-fluorine substitution in 2j and 2n. Electronegative substituents (e.g., F, Br) at the para position enhance inhibitory activity compared to methoxy groups .

N-Cinnamoyl Aryl Hydrazones

describes N-cinnamoyl hydrazones with cyano groups, such as 2a and 2e, which demonstrate antioxidant and cytotoxic activities:

Compound Name Substituents ED50 (µg/ml)
2a 4-dimethylamino (B) 3.07
2e 4-methoxy (A); 4-dimethylamino (B) 3.70
Podophyllotoxin (Standard) - 1.64

Key Observations :

  • The target compound’s cyano group and fluorophenyl substituent mirror the electron-withdrawing motifs in these hydrazones. However, the absence of a dimethylamino group in the target compound may reduce its antioxidant efficacy compared to 2a and 2e .
  • Hydrazide derivatives generally exhibit lower cytotoxicity than chalcones but better thermal stability due to hydrogen-bonding networks .

Fluorophenyl-Containing Isostructural Compounds

reports isostructural compounds 4 and 5 , which feature fluorophenyl and triazole groups. These compounds adopt planar conformations, with fluorophenyl groups oriented perpendicularly to the main molecular plane.

Structural Insights :

  • The target compound’s fluorophenyl group may adopt a similar orientation, influencing crystal packing and intermolecular interactions.

Esters and Amides with Fluorophenyl Groups

and list esters (e.g., ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate) and amides (e.g., (Z)-N-(4-chlorophenyl)-2-cyano-3-[...]prop-2-enamide) with structural parallels:

Compound Type Functional Group Key Substituents
Target Hydrazide Hydrazide 4-Fluorophenyl, cyano
Ethyl Ester () Ester 4-Fluorophenyl, cyano
Amide () Amide 4-Chlorophenyl, cyano

Key Observations :

  • Esters (e.g., ) exhibit higher volatility but lower thermal stability compared to hydrazides.
  • Amides show greater hydrolytic resistance than hydrazides, making them more suitable for oral drug formulations .

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